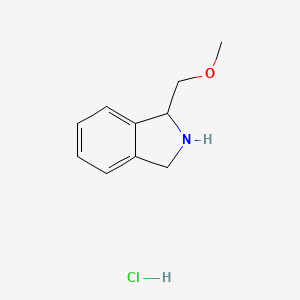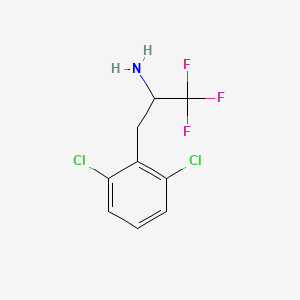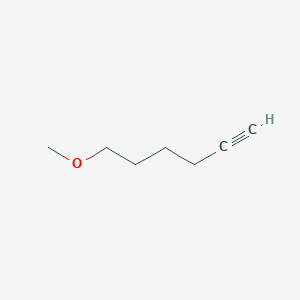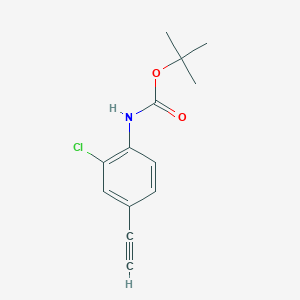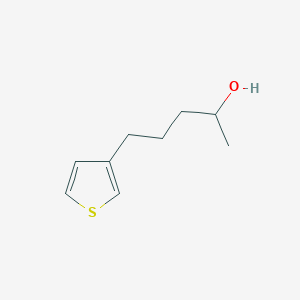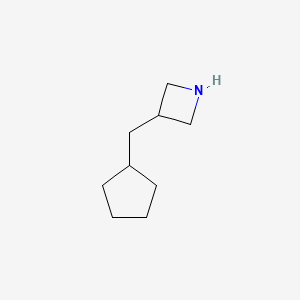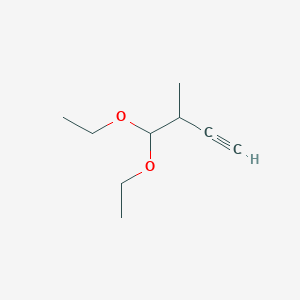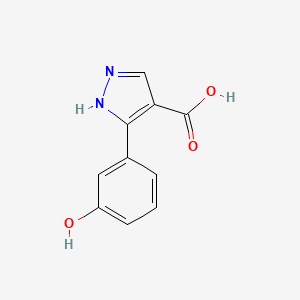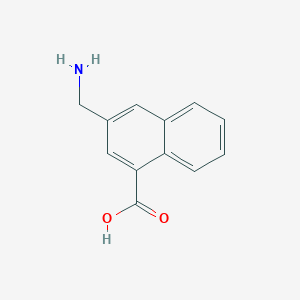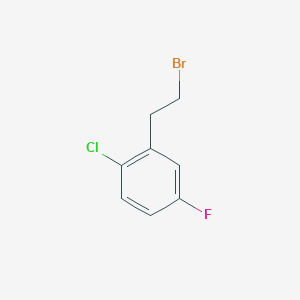
2-Chloro-5-fluorophenethyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluorophenethyl bromide is an organic compound with the molecular formula C8H7BrClF. This compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorophenethyl bromide typically involves the bromination of 2-Chloro-5-fluorotoluene. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-Chloro-5-fluorophenethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: 2-Chloro-5-fluorophenethyl derivatives.
Oxidation: 2-Chloro-5-fluoroacetophenone or 2-Chloro-5-fluorobenzoic acid.
Reduction: 2-Chloro-5-fluorophenethyl alcohol.
Scientific Research Applications
2-Chloro-5-fluorophenethyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorophenethyl bromide involves its interaction with nucleophiles, leading to the formation of substitution products. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring enhances the reactivity of the bromine atom towards nucleophilic attack. This compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions .
Comparison with Similar Compounds
- 2-Chloro-5-fluorobenzyl bromide
- 2-Chloro-5-fluorotoluene
- 2-Bromo-5-fluorophenethyl bromide
Comparison: 2-Chloro-5-fluorophenethyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties. Compared to 2-Chloro-5-fluorobenzyl bromide, it has an extended phenethyl chain, making it more versatile in synthetic applications. The presence of fluorine enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H7BrClF |
|---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 |
InChI Key |
QCPYECXTDZBEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


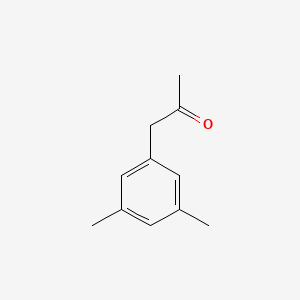
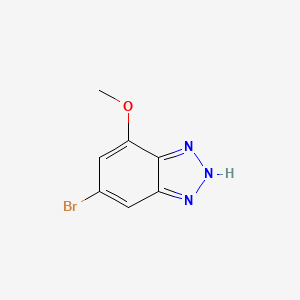
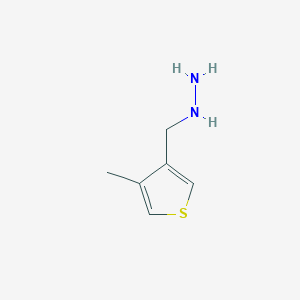
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
